molecular formula C6H14N2S B8693213 1-Isobutyl-3-methylthiourea CAS No. 59814-51-6

1-Isobutyl-3-methylthiourea

Cat. No.: B8693213
CAS No.: 59814-51-6
M. Wt: 146.26 g/mol
InChI Key: VYXKZXCLFLKQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isobutyl-3-methylthiourea (CAS: 59814-51-6) is a thiourea derivative with the molecular formula C₆H₁₂N₂S and a molar mass of 144.24 g/mol. It is structurally characterized by an isobutyl group (2-methylpropyl) attached to one nitrogen atom and a methyl group to the other, linked via a thiocarbonyl (C=S) bridge.

Properties

CAS No.

59814-51-6

Molecular Formula

C6H14N2S

Molecular Weight

146.26 g/mol

IUPAC Name

1-methyl-3-(2-methylpropyl)thiourea

InChI

InChI=1S/C6H14N2S/c1-5(2)4-8-6(9)7-3/h5H,4H2,1-3H3,(H2,7,8,9)

InChI Key

VYXKZXCLFLKQPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=S)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit diverse chemical and biological properties depending on their substituents. Below is a detailed comparison of 1-Isobutyl-3-methylthiourea with structurally related compounds:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (N1, N3) CAS Number Key Features
1-Isobutyl-3-methylthiourea C₆H₁₂N₂S 144.24 Isobutyl, Methyl 59814-51-6 Industrial use, hydrophobic
1-Methyl-3-phenylthiourea C₈H₁₀N₂S 166.24 Methyl, Phenyl 2724-69-8 Aromatic ring, higher molar mass
1-(3-Methylphenyl)-2-thiourea C₈H₁₀N₂S 166.24 m-Tolyl, -NH₂ 621-40-9 Meta-substituted aryl group
1-[Acetyl(methyl)amino]-3-methylthiourea C₅H₁₁N₃OS 161.23 Acetyl-methyl, Methyl 13136-41-9 Acetylated amine, polar groups

Key Differences and Implications

Substituent Effects on Hydrophobicity: The isobutyl group in 1-Isobutyl-3-methylthiourea imparts significant hydrophobicity, making it less soluble in polar solvents compared to derivatives like 1-Methyl-3-phenylthiourea, which has a phenyl group for partial aromatic stabilization . In contrast, 1-[Acetyl(methyl)amino]-3-methylthiourea contains polar acetyl and methylamino groups, enhancing its solubility in aqueous environments .

Biological and Coordination Chemistry :

  • Thioureas with aromatic substituents (e.g., phenyl or m-tolyl) are often studied for their coordination with metals. For example, 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea forms stable metal complexes due to electron-withdrawing groups on the aryl rings .
  • 1-Isobutyl-3-methylthiourea, lacking such electron-deficient groups, is less likely to participate in metal coordination, limiting its application in catalysis or medicinal chemistry .

In comparison, 1-Methyl-3-phenylthiourea and related aryl derivatives are better characterized in safety databases, with some studies suggesting moderate toxicity due to the phenyl-thiourea backbone .

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